molecular formula C15H23NO2 B5850897 N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine

N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine

Cat. No.: B5850897
M. Wt: 249.35 g/mol
InChI Key: KZPKKOPMDFUCIT-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an ethyl group, and a methylprop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and ethylamine.

    Formation of Intermediate: The aldehyde group of 3,5-dimethoxybenzaldehyde is first converted to an imine by reacting with ethylamine under mild acidic conditions.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Alkylation: The resulting amine is alkylated with 2-methylprop-2-en-1-yl chloride in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.

    Reduction: Reduction of the double bond in the prop-2-en-1-amine moiety can be achieved using hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved could include signal transduction cascades that affect cellular responses.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the side chain structure.

    3,5-Dimethoxyphenylacetic acid: Similar aromatic structure but with an acetic acid moiety.

    N-[(3,5-Dimethoxyphenyl)methyl]-3,5-dimethylaniline: Similar core structure but with different substituents.

Uniqueness: N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-6-16(10-12(2)3)11-13-7-14(17-4)9-15(8-13)18-5/h7-9H,2,6,10-11H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPKKOPMDFUCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC(=C1)OC)OC)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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